4-Methylphenyl 2-azido-3,4,6-tri-O-(4-chlorobenzyl)-2-deoxy-b-D-thiogalactopyranoside
CAS No.: 117153-30-7
VCID: VC0015800
Molecular Formula: C34H32Cl3N3O4S
Molecular Weight: 685.1 g/mol
* For research use only. Not for human or veterinary use.
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Description | The search results do not contain information about "4-Methylphenyl 2-azido-3,4,6-tri-O-(4-chlorobenzyl)-2-deoxy-b-D-thiogalactopyranoside." However, the search results do provide information on similar compounds, such as Isopropyl β-D-1-thiogalactopyranoside (IPTG), which is a molecular biology reagent used to induce protein expression . IPTG is a molecular mimic of allolactose, a lactose metabolite that triggers transcription of the lac operon . Unlike allolactose, IPTG contains a sulfur atom that creates a non-hydrolyzable chemical bond, preventing the cell from metabolizing it, thus maintaining a constant concentration during experiments . Another related compound is Isopropyl beta-D-thiogalactopyranoside, also known as IPTG, which is a non-metabolizable galactose analog that induces expression of the LAC operon . Chemically, it is a thioglycoside, a glycoside in which a sugar group is bonded through one carbon to another group via an S-glycosidic bond . Its chemical formula is C9H18O5S . Thiodigalactoside, with the chemical formula C12H22O10S, is another related compound and belongs to the class of dihexoses, which are disaccharides containing two hexose carbohydrates . As a research assistant, when faced with an unknown compound, resources like resume examples can be helpful to present your skills effectively when searching for more information . A strong research assistant resume should highlight research skills, knowledge of research methodologies, and the ability to work independently . It is important to showcase technical skills, research experience, and academic achievements . |
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CAS No. | 117153-30-7 |
Product Name | 4-Methylphenyl 2-azido-3,4,6-tri-O-(4-chlorobenzyl)-2-deoxy-b-D-thiogalactopyranoside |
Molecular Formula | C34H32Cl3N3O4S |
Molecular Weight | 685.1 g/mol |
IUPAC Name | (2R,3R,4R,5R,6S)-5-azido-3,4-bis[(4-chlorophenyl)methoxy]-2-[(4-chlorophenyl)methoxymethyl]-6-(4-methylphenyl)sulfanyloxane |
Standard InChI | InChI=1S/C34H32Cl3N3O4S/c1-22-2-16-29(17-3-22)45-34-31(39-40-38)33(43-20-25-8-14-28(37)15-9-25)32(42-19-24-6-12-27(36)13-7-24)30(44-34)21-41-18-23-4-10-26(35)11-5-23/h2-17,30-34H,18-21H2,1H3/t30-,31-,32+,33-,34+/m1/s1 |
Standard InChIKey | XCTYXPINJTUUQN-RUOAZZEASA-N |
SMILES | CC1=CC=C(C=C1)SC2C(C(C(C(O2)COCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl)OCC5=CC=C(C=C5)Cl)N=[N+]=[N-] |
Canonical SMILES | CC1=CC=C(C=C1)SC2C(C(C(C(O2)COCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl)OCC5=CC=C(C=C5)Cl)N=[N+]=[N-] |
Synonyms | 4-Methylphenyl 2-Azido-3,4,6-tris-O-[(4-chlorophenyl)methyl]-2-deoxy-1-thio-β-D-galactopyranoside; |
PubChem Compound | 14728649 |
Last Modified | Apr 15 2024 |
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